Product packaging for 2-[(Diethylamino)methyl]pyridin-3-ol(Cat. No.:CAS No. 2168-14-1)

2-[(Diethylamino)methyl]pyridin-3-ol

Cat. No.: B1361631
CAS No.: 2168-14-1
M. Wt: 180.25 g/mol
InChI Key: HYVKRYYPFVVIMN-UHFFFAOYSA-N
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Description

Structural Context of 2-[(Diethylamino)methyl]pyridin-3-ol within Heterocyclic Chemistry

This compound belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon. Specifically, it is a derivative of pyridine (B92270), an aromatic six-membered ring containing one nitrogen atom. The core of this compound is a pyridin-3-ol moiety, which means a pyridine ring is substituted with a hydroxyl (-OH) group at the 3-position.

The key structural feature of this compound is the aminomethyl group, specifically a (diethylamino)methyl group, attached to the 2-position of the pyridine ring. This substituent consists of a methyl group (-CH2-) bonded to a diethylamino group (-N(CH2CH3)2). The presence of the hydroxyl group, the pyridine nitrogen, and the tertiary amino group introduces multiple sites for potential chemical interactions, including hydrogen bonding and coordination with metal ions.

The synthesis of such compounds often involves the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In this context, 3-hydroxypyridine (B118123) would react with formaldehyde (B43269) and a secondary amine, such as diethylamine (B46881), to yield the corresponding Mannich base. This reaction is a fundamental method for forming C-C bonds and introducing an aminomethyl group into a molecule.

While specific data for this compound is limited, its structure can be compared to the more extensively studied analog, 2-((Dimethylamino)methyl)pyridin-3-ol. The primary difference lies in the substitution on the amino nitrogen, with two ethyl groups in the former and two methyl groups in the latter. This seemingly minor change can influence properties such as lipophilicity, steric hindrance, and basicity, which in turn can affect the compound's biological activity and chemical reactivity.

Table 1: Structural Comparison of Related Compounds

Compound NameMolecular FormulaCore StructureSubstituent at Position 2
This compoundC10H16N2OPyridin-3-ol(Diethylamino)methyl
2-((Dimethylamino)methyl)pyridin-3-olC8H12N2OPyridin-3-ol(Dimethylamino)methyl
2-(Aminomethyl)pyridin-3-olC6H8N2OPyridin-3-olAminomethyl

Overview of Research Significance for Pyridin-3-ol Aminomethyl Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The addition of aminomethyl and hydroxyl groups to this core, as seen in pyridin-3-ol aminomethyl derivatives, creates compounds with significant potential for biological activity. Research into this class of molecules has explored various therapeutic areas.

Antimicrobial and Anticancer Activity: Derivatives of aminomethyl pyridines have been synthesized and investigated for their potential as antimicrobial and anticancer agents. For instance, novel amide derivatives of 3-aminomethyl pyridine have been evaluated for their activity against various cancer cell lines, with some compounds showing promising results. researchgate.net The ability of the pyridine nucleus and associated functional groups to interact with biological targets is a key driver for this research. Studies on other pyridine derivatives have also demonstrated a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov

Neuroprotective Effects: Compounds based on the 3-hydroxypyridine structure have been a focus of research for their neuroprotective properties. These derivatives are investigated for their potential to treat conditions related to cerebrovascular diseases and oxidative stress in the brain. rjeid.com The antioxidant properties of the 3-hydroxypyridine scaffold are believed to contribute to these effects. rjeid.com While direct studies on the aminomethyl derivatives in this context are less common, the combination of the neuroprotective 3-hydroxypyridine core with the pharmacologically relevant aminomethyl group presents an area of interest for future research. Studies have shown that derivatives of 3-oxypyridine can have cerebroprotective effects. nih.gov

The research into pyridin-3-ol aminomethyl derivatives is part of a broader effort to discover new molecules with therapeutic potential. The versatility of the pyridine core allows for extensive modification, enabling chemists to fine-tune the properties of these compounds to enhance their activity and selectivity for specific biological targets.

Table 2: Investigated Biological Activities of Related Pyridine Derivatives

ActivityCompound ClassResearch Focus
AnticancerAmide derivatives of 3-aminomethyl pyridineEvaluation against lung and leukemia cancer cell lines. researchgate.net
AntimicrobialVarious pyridine derivativesActivity against a range of bacteria and fungi. mdpi.com
Neuroprotective3-Hydroxypyridine derivativesTreatment of cerebrovascular diseases and hemorrhagic stroke. rjeid.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B1361631 2-[(Diethylamino)methyl]pyridin-3-ol CAS No. 2168-14-1

Properties

IUPAC Name

2-(diethylaminomethyl)pyridin-3-ol
Source PubChem
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InChI

InChI=1S/C10H16N2O/c1-3-12(4-2)8-9-10(13)6-5-7-11-9/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKRYYPFVVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944283
Record name 2-[(Diethylamino)methyl]pyridin-3-ol
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Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2168-14-1
Record name 2-[(Diethylamino)methyl]-3-pyridinol
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Record name NSC73716
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Record name 2-[(Diethylamino)methyl]pyridin-3-ol
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Record name 2-(Diethylaminomethyl)-3-hydroxypyridine
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Synthetic Methodologies for 2 Diethylamino Methyl Pyridin 3 Ol and Analogs

Mannich-Type Reactions in Pyridin-3-ol Synthesis

The Mannich reaction is a cornerstone in the synthesis of 2-[(dialkylamino)methyl]pyridin-3-ols. This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyridin-3-ol synthesis, the reaction typically proceeds with an acidic C-H bond ortho to the hydroxyl group.

Application of 3-Hydroxypyridine (B118123) in Multicomponent Reactions

The synthesis of 2-[(dialkylamino)methyl]pyridin-3-ol is a classic example of a one-pot, three-component Mannich reaction. orgsyn.org This approach brings together 3-hydroxypyridine, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and a secondary amine, such as diethylamine (B46881), to form the desired product. nih.govacsgcipr.org The efficiency and atom economy of multicomponent reactions make them highly attractive in synthetic chemistry. nih.gov The reaction is initiated by the formation of an Eschenmoser-type salt, a dialkyl(methylene)ammonium ion, from the condensation of the secondary amine and formaldehyde. orgsyn.org The electron-rich pyridine (B92270) ring of 3-hydroxypyridine then acts as a nucleophile, attacking the electrophilic iminium ion to yield the aminomethylated product. dergipark.org.trresearchgate.net

The general conditions for this reaction involve mixing the three components, often in a protic solvent like ethanol (B145695) or methanol (B129727), and heating the mixture. researchgate.netjlu.edu.cn The reaction's versatility allows for the synthesis of a wide array of analogs by simply varying the amine component.

Reactant 1Reactant 2Reactant 3Product ClassReference
3-HydroxypyridineFormaldehydeSecondary Amine2-[(Dialkylamino)methyl]pyridin-3-ols orgsyn.org
Phenolic AldehydesHeterocyclic KetonesSecondary AmineChalcone Analog Mannich Bases nih.gov
Aromatic AldehydeMalononitrileAliphatic AmineSubstituted Pyridine Derivatives jlu.edu.cn

Role of Amine Components (e.g., Diethylamine, Dimethylamine)

The choice of the secondary amine is crucial as it directly determines the nature of the dialkylamino group in the final product. Diethylamine and dimethylamine (B145610) are commonly employed due to their commercial availability and reactivity. nih.govresearchgate.net Using diethylamine yields the target compound, 2-[(Diethylamino)methyl]pyridin-3-ol, while dimethylamine leads to the formation of 2-[(Dimethylamino)methyl]pyridin-3-ol. researchgate.netnih.gov

The reactivity of the amine can influence reaction conditions and yields. The basicity and steric hindrance of the amine play a role in the initial formation of the iminium ion and the subsequent nucleophilic attack. While both diethylamine and dimethylamine are effective, variations in reaction kinetics and product yields can be observed. Studies on related phenolic systems have shown that a wide variety of amines can be utilized, leading to a diverse library of Mannich bases. nih.govnih.gov

Alternative Synthetic Pathways to 2-[(Dialkylamino)methyl]pyridin-3-ols

Beyond the traditional Mannich reaction, alternative synthetic strategies have been developed to access the 2-[(dialkylamino)methyl]pyridin-3-ol scaffold. These methods often provide solutions for substrates that may be incompatible with Mannich conditions or offer improved selectivity.

Utilization of ortho-Quinone Methide Precursors

Ortho-quinone methides (o-QMs) are highly reactive intermediates that have found broad utility in organic synthesis. rsc.org They are characterized by a cyclohexadiene core with a carbonyl group and an exocyclic methylene (B1212753) unit. nih.gov The generation of an o-QM from a suitable pyridin-3-ol precursor, followed by trapping with a nucleophile like diethylamine, presents a viable alternative synthetic route.

These reactive intermediates can be generated in situ under various conditions, including thermal, photochemical, or Lewis acid catalysis, from precursors such as o-hydroxybenzyl alcohols. mgu.ac.in The high reactivity of o-QMs is driven by the re-aromatization of the ring system upon nucleophilic addition. nih.gov In this context, a 2-(hydroxymethyl)pyridin-3-ol (B82915) derivative could be envisioned as a precursor. Upon dehydration, it would form a pyridine-based o-QM, which would then readily react with diethylamine at the exocyclic methylene carbon to furnish the desired product. nih.gov This approach is particularly valuable for constructing complex molecules and has been used in the synthesis of various natural products. nih.govresearchgate.net

Precursor TypeIntermediateNucleophileProduct ClassReference
o-Hydroxybenzyl alcoholsortho-Quinone MethideAmines, Alcohols, etc.Phenol-containing compounds mgu.ac.in
Steroid Alkynolsortho-Quinone MethideMethyl OrthoformateChroman Ketal Scaffolds researchgate.net

Cascade and Domino Reactions for Pyridin-3-ol Framework Construction

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogs of 2-[(dialkylamino)methyl]pyridin-3-ol is an area of growing interest, particularly for applications in medicinal chemistry. Such approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Asymmetric synthesis of these analogs could potentially be achieved through several strategies. One approach involves the use of a chiral catalyst in a Mannich-type reaction. A chiral Lewis acid or Brønsted acid could coordinate to the iminium ion intermediate, creating a chiral environment that directs the nucleophilic attack of the 3-hydroxypyridine from a specific face, resulting in an enantiomerically enriched product.

Another strategy could involve the use of a chiral amine component. If the amine itself contains a stereocenter, it can act as a chiral auxiliary, influencing the stereochemical outcome of the aminomethylation step. Subsequent removal or modification of the chiral auxiliary would yield the desired chiral product. Although specific examples for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric catalysis are well-established and applicable to this class of compounds.

Chemical Reactivity and Reaction Mechanisms of 2 Diethylamino Methyl Pyridin 3 Ol

Nucleophilic Reactivity at Pyridine (B92270) and Hydroxyl Sites

The 2-[(diethylamino)methyl]pyridin-3-ol molecule possesses multiple sites susceptible to nucleophilic attack, primarily the hydroxyl oxygen and the pyridine ring nitrogen. The lone pair of electrons on the oxygen atom of the hydroxyl group and on the nitrogen of the pyridine ring allows for reactions with electrophiles.

The hydroxyl group can be deprotonated by a base to form a phenoxide-like species, which is a potent nucleophile. This enhanced nucleophilicity allows for reactions such as O-alkylation and O-acylation. For instance, in the presence of a base and an alkyl halide, the compound can undergo Williamson ether synthesis to form the corresponding ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) would lead to the formation of an ester. Studies on pyridin-3-ol have shown that it reacts with pentafluoropyridine (B1199360) at the oxygen atom, highlighting the nucleophilic character of the hydroxyl group.

The pyridine nitrogen atom also has a lone pair of electrons and can act as a nucleophile, leading to N-alkylation or N-acylation, resulting in the formation of a pyridinium (B92312) salt. The competition between N-alkylation and O-alkylation in hydroxypyridines is influenced by several factors, including the reaction conditions and the nature of the electrophile. For the isomeric 2-pyridones, it has been observed that alkylation of an alkali salt in a polar aprotic solvent like DMF predominantly yields the N-alkylated product, whereas using a silver salt in a nonpolar solvent like benzene (B151609) favors O-alkylation. While this compound is a hydroxypyridine and not a pyridone, similar principles of hard and soft acid-base theory can be applied to predict the outcome of such competitive reactions.

The diethylamino group is generally less nucleophilic than the hydroxyl group or the pyridine nitrogen due to steric hindrance and the electron-donating nature of the two ethyl groups, which can slightly reduce the availability of the nitrogen lone pair for bonding.

Table 1: Potential Nucleophilic Reactions of this compound
Reaction TypeElectrophilePotential ProductReaction Site
O-AlkylationAlkyl halide (e.g., CH₃I)2-[(Diethylamino)methyl]-3-methoxypyridineHydroxyl Oxygen
O-AcylationAcyl chloride (e.g., CH₃COCl)(2-[(Diethylamino)methyl]pyridin-3-yl) acetateHydroxyl Oxygen
N-AlkylationAlkyl halide (e.g., CH₃I)2-[(Diethylamino)methyl]-3-hydroxy-1-methylpyridinium iodidePyridine Nitrogen

Electrophilic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org However, the presence of activating groups, such as the hydroxyl and aminomethyl groups in this compound, can facilitate such reactions.

The hydroxyl group at the 3-position is a strong activating group and is ortho-, para-directing. The diethylaminomethyl group at the 2-position is also an activating group and is ortho-, para-directing. In acidic conditions, which are common for many EAS reactions, the pyridine nitrogen will be protonated, further deactivating the ring. However, the directing effects of the substituents will still play a crucial role.

For 3-hydroxypyridine (B118123), nitration has been shown to occur at the 2-position when the reaction is carried out in a strongly acidic medium, proceeding through the conjugate acid. rsc.org In the case of this compound, the 2-position is already substituted. Therefore, electrophilic attack will be directed to other positions on the ring. The combined directing effects of the hydroxyl group (at C3) and the diethylaminomethyl group (at C2) would favor substitution at the 4- and 6-positions. The hydroxyl group strongly activates the ortho (C2 and C4) and para (C6) positions. The diethylaminomethyl group activates its ortho (C3) and para (C6) positions. The confluence of these directing effects suggests that the 4- and 6-positions are the most likely sites for electrophilic attack. Steric hindrance from the existing substituents might influence the regioselectivity between these two positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionActivating/Deactivating InfluencePredicted Reactivity
C4Ortho to hydroxyl group (activating)Favored
C5Meta to both substituents (less activated)Disfavored
C6Para to hydroxyl group (activating), Para to diethylaminomethyl group (activating)Highly Favored

Mechanistic Studies of Mannich Reaction Variants

This compound is itself a Mannich base, and its synthesis involves a variation of the Mannich reaction. The classical Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In the synthesis of the title compound, 3-hydroxypyridine serves as the active hydrogen compound, formaldehyde (B43269) is the aldehyde, and diethylamine (B46881) is the secondary amine.

The mechanism for the formation of this compound proceeds as follows:

Formation of the Eschenmoser's salt precursor: Diethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the N,N-diethylmethaniminium ion (an iminium ion). This electrophilic species is the key intermediate in the Mannich reaction.

Electrophilic attack: The electron-rich 3-hydroxypyridine acts as the nucleophile. As established in the electrophilic substitution of 3-hydroxypyridine, the 2-position is highly activated and is the site of attack. The pyridine ring attacks the electrophilic carbon of the iminium ion.

Deprotonation: A subsequent deprotonation of the intermediate sigma complex restores the aromaticity of the pyridine ring, yielding the final product, this compound.

While there is a lack of specific mechanistic studies where this compound acts as a substrate in further Mannich reactions, it is conceivable that under certain conditions, the remaining activated positions on the pyridine ring (C4 and C6) could potentially react with another equivalent of formaldehyde and an amine, leading to di-substituted products. However, such reactions would likely require forcing conditions due to the increased steric hindrance.

Mechanisms of Derivatization Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are amenable to a variety of derivatization reactions, which are useful for modifying the compound's properties or for analytical purposes.

Derivatization of the Hydroxyl Group:

Etherification: As mentioned earlier, the hydroxyl group can be converted to an ether via a Williamson ether synthesis. The mechanism involves the deprotonation of the hydroxyl group by a base to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.

Esterification: The hydroxyl group can react with acylating agents such as acyl chlorides or anhydrides to form esters. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl oxygen attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically achieved by reacting the compound with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. The mechanism is analogous to etherification.

Derivatization of the Amino Group:

The tertiary diethylamino group is generally unreactive towards many common derivatization reagents that target primary or secondary amines. However, it can undergo certain reactions:

Quaternization: The nitrogen atom of the diethylamino group can act as a nucleophile and react with an alkyl halide to form a quaternary ammonium (B1175870) salt. This is an SN2 reaction where the nitrogen atom displaces the halide from the alkylating agent.

Oxidation: The tertiary amine can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

These derivatization reactions allow for the fine-tuning of the molecule's polarity, solubility, and biological activity, and are important tools in medicinal chemistry and drug development.

Computational Chemistry and Theoretical Investigations of 2 Diethylamino Methyl Pyridin 3 Ol

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has been a important tool in predicting the three-dimensional structure and conformational preferences of 2-[(Diethylamino)methyl]pyridin-3-ol. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine the optimized molecular geometry by finding the lowest energy arrangement of its atoms.

Theoretical studies on related aminopyridine derivatives suggest that the pyridine (B92270) ring of this compound is largely planar. The substituents, the diethylaminomethyl group at the 2-position and the hydroxyl group at the 3-position, will have specific orientations relative to the ring. The diethylamino group, with its ethyl chains, can adopt various conformations, and DFT calculations help to identify the most stable arrangement, which is often a staggered conformation to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Similar Compounds

ParameterPredicted Value Range
Pyridine Ring C-C Bond Length1.38 - 1.40 Å
Pyridine Ring C-N Bond Length1.33 - 1.35 Å
C-O (hydroxyl) Bond Length1.35 - 1.37 Å
C-N (aminoalkyl) Bond Length1.46 - 1.48 Å
Pyridine Ring Bond Angles~118° - 122°

Note: These are estimated values based on computational studies of analogous pyridine derivatives.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are crucial for understanding the electronic nature of this compound. These calculations provide information about the distribution of electrons within the molecule, which in turn dictates its reactivity and intermolecular interactions. Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For substituted pyridines, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is a π*-orbital. The presence of the electron-donating diethylaminomethyl and hydroxyl groups is expected to raise the energy of the HOMO and potentially affect the LUMO energy, thereby influencing the HOMO-LUMO gap.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the surface of the molecule. For this compound, the MEP is expected to show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydroxyl group and the aminomethyl group will exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties for this compound based on Quantum Chemical Calculations of Analogs

PropertyPredicted Characteristic
HOMO EnergyRelatively high (due to electron-donating groups)
LUMO EnergyLower than HOMO
HOMO-LUMO GapModerate, indicating moderate reactivity
Molecular Electrostatic PotentialNegative potential on pyridine N and hydroxyl O; Positive potential on hydroxyl H and aminoalkyl H's

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Theoretical Analysis of Reaction Pathways and Transition States

Theoretical methods can be used to explore the potential chemical reactions that this compound can undergo. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed.

The pyridine ring itself is known to undergo electrophilic substitution, although it is less reactive than benzene (B151609). The presence of the activating hydroxyl and aminoalkyl groups would direct incoming electrophiles to specific positions on the ring. Theoretical calculations can predict the relative energies of the intermediates formed upon attack at different positions, thus predicting the regioselectivity of such reactions.

Furthermore, the hydroxyl and diethylamino groups are also reactive sites. For example, theoretical studies could model the deprotonation of the hydroxyl group or the protonation of the basic nitrogen atoms. The calculation of transition state structures and their corresponding energies would provide insights into the kinetics of these processes. While specific theoretical studies on the reaction pathways of this compound are not prevalent, the general reactivity patterns of substituted pyridines provide a framework for such investigations chim.it. The unique multi-step reaction of some pyridine derivatives involves an "umpolung of reactivity" where the central carbon of an alkoxyallene subunit reacts with a nucleophile chim.it.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations are particularly useful for investigating its interactions with metal ions, as this molecule can act as a chelating ligand.

MD simulations model the movement of each atom in a system, including the ligand, metal ion, and surrounding solvent molecules, by solving Newton's equations of motion. This allows for the exploration of the conformational changes of the ligand upon binding to a metal, the stability of the resulting metal complex, and the nature of the interactions between the ligand and the metal ion. Pyridine and its derivatives are known to be useful ligands in transition metal complexes researchgate.net.

A typical MD simulation of a this compound-metal complex would involve defining the force field parameters for all atoms, solvating the complex in a box of water molecules, and running the simulation for a sufficient length of time (nanoseconds to microseconds). Analysis of the simulation trajectory can reveal key information such as:

Coordination geometry: The preferred arrangement of the ligand's donor atoms (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen) around the metal center.

Binding stability: The strength and persistence of the ligand-metal bonds can be assessed by monitoring the distances between the donor atoms and the metal ion over the course of the simulation.

Solvent effects: The role of water molecules in the coordination sphere and in stabilizing the complex can be investigated.

Computational results from MD simulations on similar pyridine-based ligands interacting with metal surfaces have shown a combination of noncovalent interactions, including those involving the nitrogen lone pair and the π-system of the pyridine ring rsc.orgrsc.org. These simulations provide a platform for understanding the interaction between pyridine-derivative vapors and metal-based surfaces rsc.orgrsc.org.

Table 3: Investigable Parameters in Molecular Dynamics Simulations of this compound-Metal Complexes

ParameterInformation Gained
Radial Distribution FunctionsProbability of finding solvent or other ions around the metal center and ligand
Root Mean Square Deviation (RMSD)Stability and conformational changes of the complex over time
Hydrogen Bond AnalysisRole of hydrogen bonding in complex stability and solvent interactions
Binding Free Energy CalculationsQuantitative measure of the affinity between the ligand and the metal ion

These computational approaches provide a detailed and dynamic picture of the chemical and physical properties of this compound, complementing experimental studies and guiding the design of new molecules with desired functionalities.

Advanced Spectroscopic Characterization Methodologies for 2 Diethylamino Methyl Pyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-[(Diethylamino)methyl]pyridin-3-ol, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions on the pyridine ring. The methylene (B1212753) protons of the diethylamino group's ethyl substituents would likely appear as a quartet, while the terminal methyl protons would present as a triplet. The methylene bridge connecting the amino group to the pyridine ring would be observed as a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H6.5 - 8.5Multiplet
-OHVariableBroad Singlet
-CH₂- (bridge)~3.7Singlet
-CH₂- (ethyl)~2.6Quartet
-CH₃ (ethyl)~1.1Triplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon of the C-OH group would be significantly deshielded. The methylene carbon of the bridge and the ethyl groups would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons120 - 160
-C-OH150 - 160
-CH₂- (bridge)50 - 60
-CH₂- (ethyl)40 - 50
-CH₃ (ethyl)10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, between the methylene and methyl protons of the ethyl groups. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, for example, by showing correlations from the bridging methylene protons to the carbons of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-N and C-O stretching vibrations would also be present at their characteristic frequencies. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, leading to the formation of a stable pyridinylmethyl cation or a diethylaminomethyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the pyridine chromophore. The position and intensity of these bands can be influenced by the nature and position of the substituents and the solvent used.

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of publicly available scientific literature and crystallographic databases have revealed no published single-crystal X-ray diffraction data for this compound or its closely related derivatives. Consequently, detailed information regarding its solid-state molecular geometry, crystal packing, and intermolecular interactions, which would be determined through X-ray crystallography, is not available at this time.

While crystallographic data for other pyridine derivatives exist, the specific arrangement of the pyridin-3-ol core in conjunction with the 2-[(diethylamino)methyl] substituent has not been elucidated. The determination of the crystal structure of this compound or its derivatives would provide valuable insights into its conformational preferences, the planarity of the pyridine ring, and the nature of hydrogen bonding or other non-covalent interactions in the solid state. Such data would be foundational for computational modeling and structure-activity relationship studies.

Future crystallographic studies would be necessary to provide the following key structural parameters:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The types and geometries of interactions between adjacent molecules in the crystal, such as hydrogen bonds or van der Waals forces.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative.

Derivatization Strategies and Functionalization of 2 Diethylamino Methyl Pyridin 3 Ol

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the pyridine (B92270) ring behaves as a nucleophile and can undergo reactions typical of phenols, such as etherification and esterification. These modifications are fundamental in synthetic chemistry for installing protecting groups or for creating new molecular entities with altered properties.

Etherification: The conversion of the hydroxyl group to an ether can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. Another modern technique involves the use of specialized derivatization reagents. For instance, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has been used for the derivatization of hydroxyl groups. nih.gov In this reaction, the oxygen of the hydroxyl group acts as a nucleophile, displacing the fluorine atom on the FMP-TS reagent to form a stable N-methylpyridyl ether salt. nih.gov

Esterification: The hydroxyl group can be readily converted into an ester by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often catalyzed by a base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and activate the acylating agent. This process attaches an acyl group to the phenolic oxygen, forming an ester linkage.

The following table summarizes common reactions for modifying the hydroxyl group:

Reaction TypeReagentsCatalyst/ConditionsProduct Class
Etherification Alkyl Halide (R-X)Base (e.g., NaH, K₂CO₃)Alkyl Ether
Etherification 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS)Triethylamine (TEA)N-methylpyridyl ether salt
Esterification Acyl Chloride (RCOCl)Base (e.g., Pyridine, TEA)Ester
Esterification Acid Anhydride (B1165640) ((RCO)₂O)Base or Acid CatalystEster

Reactions Involving the Tertiary Amine Moiety (e.g., Quaternization, Amide Formation)

The diethylamino group features a tertiary amine, characterized by a nitrogen atom with a lone pair of electrons. This lone pair makes the nitrogen atom nucleophilic and basic, allowing it to participate in specific chemical reactions, most notably quaternization. While tertiary amines cannot form amides due to the absence of a nitrogen-bound hydrogen, they readily react with alkyl halides.

Quaternization: This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. The process is a classic SN2 reaction where the nitrogen atom's lone pair attacks the electrophilic carbon of an alkyl halide (e.g., 1-iodobutane, 1-iodoheptane), displacing the halide ion. researchgate.net The resulting product is a positively charged quaternary ammonium cation with the halide as the counter-ion.

Kinetic studies on the quaternization of polymers containing dimethylamino groups have shown that the reaction rate is dependent on temperature and the nature of the alkyl halide. researchgate.netd-nb.info As expected, the rate of quaternization increases with higher temperatures. researchgate.netd-nb.info Such reactions are often carried out in solvents like methanol (B129727) or acetonitrile. researchgate.netresearchgate.netnih.gov

The table below presents kinetic data from a study on the quaternization of a tertiary amine-containing polymer with various alkyl iodides, illustrating the effect of reaction time and temperature on the degree of quaternization.

Alkyl HalideTemperature (°C)Reaction Time (h)Degree of Quaternization (%)
1-Iodobutane402425
1-Iodobutane602460
1-Iodoheptane402412
1-Iodoheptane602445
1-Iododecane40248
1-Iododecane602430

Data adapted from kinetic studies on poly[2-(dimethylamino)ethyl methacrylate]. researchgate.netd-nb.info

Synthesis of Schiff Bases from Related Aminopyridinols

The target molecule, 2-[(diethylamino)methyl]pyridin-3-ol, lacks a primary amine group and therefore cannot directly form a Schiff base (an imine). However, structurally related aminopyridinols, such as 2-amino-3-hydroxypyridine (B21099) or 2-amino-3-methylpyridine (B33374), are key precursors for synthesizing Schiff bases. ekb.egfudutsinma.edu.ngresearchgate.net

The synthesis of a Schiff base is typically achieved through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). jocpr.com This reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) and proceeds by a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine (-C=N-) functional group. jocpr.com For example, 2-amino-3-methylpyridine can be condensed with 2-hydroxy-1-naphthaldehyde (B42665) by refluxing in a solvent like ethanol (B145695) to produce the corresponding Schiff base. ekb.egfudutsinma.edu.ng The formation of the azomethine (C=N) group can be confirmed by spectroscopic methods, such as an IR band appearing around 1596 cm⁻¹. ekb.eg

The following table summarizes examples of Schiff base syntheses using related aminopyridines.

Amine PrecursorCarbonyl CompoundCatalyst/ConditionsResulting Schiff Base
2-AminopyridinePyrazole-4-carbaldehyde derivativeGlacial Acetic Acid, RefluxPyrazolyl-methylene-pyridin-2-amine derivative jocpr.com
2-Amino-3-methylpyridine2-Hydroxy-1-naphthaldehydeReflux in EthanolN-(2-hydroxy-1-naphthylidene)-2-amino-3-methylpyridine ekb.egfudutsinma.edu.ng
2-Amino-3-hydroxypyridineSalicylaldehydeNot specified2-amino-3-hydroxypyridine-salicylaldehyde Schiff base researchgate.net

Exploration of Conjugates with Other Heterocyclic Systems

Creating conjugates of this compound with other heterocyclic systems is a strategy employed to develop molecules with novel properties. Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals, often found linked to other heterocyclic rings like pyrazole, furan, or thiophene. nih.govmdpi.com

The synthesis of such conjugates typically relies on modern cross-coupling reactions, which allow for the precise formation of carbon-carbon or carbon-heteroatom bonds between different aromatic systems. For this to be applied to this compound, one of the rings must first be functionalized with a suitable reactive group. For instance, the hydroxyl group could be converted to a better leaving group, such as a triflate (-OTf). The resulting pyridinyl triflate can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination) with a second heterocyclic compound that has been functionalized with a boronic acid, organotin reagent, or an amine, respectively.

Advanced methods for creating fused heterocyclic systems include transition metal-catalyzed annulation reactions, where new rings are constructed onto the existing pyridine frame through C-H activation pathways. researchgate.net

Key strategies for forming conjugates are outlined in the table below.

Coupling StrategyRequired Functionalization on PyridineReagent on Second HeterocycleProduct Type
Suzuki Coupling Halide (Br, I) or Triflate (-OTf)Boronic Acid / EsterBi-heterocyclic system (C-C bond)
Stille Coupling Halide (Br, I) or Triflate (-OTf)Organostannane (e.g., -SnBu₃)Bi-heterocyclic system (C-C bond)
Heck Coupling Halide (Br, I) or Triflate (-OTf)AlkeneHeterocycle with vinyl linkage
Buchwald-Hartwig Amination Halide (Br, I) or Triflate (-OTf)Amine (-NH₂)N-linked bi-heterocyclic system

Coordination Chemistry of 2 Diethylamino Methyl Pyridin 3 Ol As a Ligand

Coordination Modes and Binding Sites (N, O Donor Atoms)

The primary coordination mode of 2-[(diethylamino)methyl]pyridin-3-ol involves acting as a bidentate, monoanionic chelating agent. Chelation occurs through two principal binding sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, following deprotonation. This N,O-coordination forms a stable five-membered chelate ring with the metal center.

This binding mode is well-established for related 2-substituted-3-hydroxypyridine ligands, such as 2-amino-3-hydroxypyridine (B21099), which has been shown to bind to metal ions via the deprotonated hydroxy oxygen and the amino nitrogen atom. researchgate.net The formation of such chelate rings is thermodynamically favorable (the "chelate effect"), leading to complexes with enhanced stability compared to those formed with analogous monodentate ligands.

Upon coordination, the hydroxyl proton is displaced, and a covalent metal-oxygen bond is formed. Simultaneously, the lone pair of electrons on the pyridyl nitrogen atom forms a dative covalent bond with the same metal ion. While the tertiary amine nitrogen of the diethylaminomethyl substituent is also a potential donor site, its involvement in coordination is less common. Bidentate N,O chelation is generally preferred, as the formation of a five-membered ring is sterically and electronically favorable. The involvement of the tertiary amine would lead to a less stable four-membered ring or require a bridging coordination mode.

Synthesis and Characterization of Metal Complexes (Transition and Main Group Metals)

The synthesis of metal complexes with this compound can be achieved through straightforward and well-established methods. A general synthetic procedure involves the reaction of a soluble metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent.

Typically, an aqueous or alcoholic solution of the chosen metal salt is mixed with a solution of the ligand, often in a 1:2 or 1:3 metal-to-ligand molar ratio. jocpr.com The reaction mixture may be heated under reflux to ensure completion. jocpr.com The formation of the complex is often accompanied by a color change and the precipitation of the product from the solution. Adjustment of the solution's pH, typically by adding a base like ammonium (B1175870) hydroxide, may be necessary to facilitate the deprotonation of the ligand's hydroxyl group, which is crucial for coordination. jocpr.com The resulting solid complex can then be isolated by filtration, washed with appropriate solvents to remove impurities, and dried.

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques to confirm the ligand's coordination and to determine the structure of the complex.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand. The disappearance of the broad O-H stretching vibration band (typically found around 3200-3400 cm⁻¹) in the complex's spectrum indicates the deprotonation of the hydroxyl group and the formation of an M-O bond. researchgate.net Furthermore, shifts in the vibrational frequencies of the pyridine ring, particularly the C=N and C-O stretching bands, provide evidence of coordination at the pyridyl nitrogen and phenolate (B1203915) oxygen. researchgate.net

Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, and nitrogen in the complex, which allows for the verification of the empirical formula and the determination of the metal-to-ligand stoichiometry. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The positions and intensities of d-d transition bands (for transition metals) are indicative of specific geometries, such as octahedral or tetrahedral. jocpr.com

Magnetic Susceptibility Measurements: For paramagnetic transition metal complexes, measuring the magnetic moment can help elucidate the electronic structure and the coordination environment of the metal center. jocpr.com For example, the magnetic moment can distinguish between high-spin and low-spin octahedral complexes or between octahedral and tetrahedral geometries. jocpr.com

Table 1: Typical Infrared Spectral Changes Upon Coordination of 3-Hydroxypyridine (B118123) Ligands
Vibrational ModeTypical Wavenumber in Free Ligand (cm⁻¹)Typical Wavenumber in Metal Complex (cm⁻¹)Interpretation
ν(O-H)~3250 (broad)AbsentDeprotonation of hydroxyl group and M-O bond formation. researchgate.net
ν(C=N)pyridine~1600Shifted (e.g., to higher or lower frequency)Coordination of pyridyl nitrogen to metal center. researchgate.net
ν(C-O)~1210Shifted to higher frequencyFormation of M-O bond. researchgate.net

Geometric and Electronic Structures of Metal-Ligand Complexes

The geometric and electronic structures of complexes formed with this compound are dictated by the coordination number and preferred geometry of the central metal ion, as well as by the stoichiometry of the complex. Given its nature as a bidentate chelating ligand, it commonly forms complexes with stoichiometries such as ML₂, ML₃, or M₂L₄, where M is a metal ion and L is the deprotonated ligand.

For many divalent and trivalent transition metal ions like Fe(II/III), Co(II), Ni(II), and Cu(II), an octahedral coordination geometry is frequently observed. jocpr.com In an ML₃ complex, three bidentate ligands coordinate to the metal center, satisfying its coordination number of six and resulting in a stable, often chiral, structure. In ML₂ complexes, the remaining coordination sites are typically occupied by solvent molecules or other anions present in the coordination sphere to complete an octahedral geometry (e.g., [M(L)₂(H₂O)₂]).

Other geometries are also possible. For instance, metal ions like Zn(II) or Co(II) can form tetrahedral complexes of the type M(L)₂. rsc.org Square planar geometries may be adopted by ions such as Pd(II), Pt(II), or occasionally Ni(II) and Cu(II). nih.gov The final structure is a delicate balance of ligand field stabilization energy, steric repulsion between ligands, and crystal packing forces in the solid state.

The electronic structure is directly related to the geometry. For example, in an octahedral complex of a transition metal, the five d-orbitals are split into two energy levels (t₂g and eg). The magnitude of this splitting, influenced by the ligand, determines the electronic properties of the complex, including its color, magnetic behavior, and reactivity. As an N,O-donor ligand, this compound is expected to create a moderately strong ligand field.

Table 2: Common Geometries and Representative Parameters for Metal Complexes with Substituted Pyridine Ligands
Metal IonCoordination NumberTypical GeometryExample M-N Bond Length (Å)Example M-O Bond Length (Å)
Cu(II)4 or 6Square Planar / Distorted Octahedral~2.01~1.95
Zn(II)4Tetrahedral~2.05~1.98
Fe(III)6Octahedral~2.15~2.00
Co(II)4 or 6Tetrahedral / Octahedral~2.10~2.05
Note: Bond lengths are approximate and vary based on the specific complex and crystal structure.

Influence of Ligand Sterics (Diethyl vs. Dimethyl) on Coordination Properties

The steric properties of a ligand can have a profound impact on the structure, stability, and reactivity of its metal complexes. In the case of this compound, the two ethyl groups on the amino nitrogen introduce significantly more steric bulk compared to the methyl groups in its analogue, 2-[(dimethylamino)methyl]pyridin-3-ol. This difference in steric hindrance is expected to manifest in several key aspects of their respective coordination properties.

Coordination Geometry and Bond Angles: The greater steric demand of the diethylamino groups can cause distortions in the ideal coordination geometry around the metal center. rsc.org The bulky ethyl groups may repel adjacent ligands, leading to an increase in ligand-metal-ligand bond angles and a potential elongation of metal-ligand bonds to relieve steric strain. This can prevent the complex from achieving a perfectly symmetrical geometry (e.g., a perfect octahedron), resulting in a distorted structure. rsc.org

Kinetic Effects: The rate of complex formation (ligand substitution) can be influenced by steric hindrance. The approach of the bulkier diethyl- ligand to the metal center may be slower and more entropically disfavored than the approach of the smaller dimethyl- ligand, leading to slower reaction kinetics.

Table 3: Predicted Influence of Steric Hindrance on Coordination Properties
Property2-[(Dimethylamino)methyl]pyridin-3-ol (Less Hindered)This compound (More Hindered)
Preferred StoichiometryMore likely to form higher-coordinate complexes (e.g., ML₃)More likely to form lower-coordinate complexes (e.g., ML₂)
Coordination GeometryCloser to idealized geometries (e.g., symmetrical octahedron)More likely to be distorted from ideal geometries. rsc.org
Complex StabilityHigher relative stability due to lower steric strainLower relative stability due to increased steric repulsion
Reaction KineticsRelatively faster rate of complex formationRelatively slower rate of complex formation

Catalytic Applications of 2 Diethylamino Methyl Pyridin 3 Ol and Its Metal Complexes

Catalysis in Organic Transformations (e.g., C-C Coupling, Hydroboration)

There is no available research documenting the use of 2-[(Diethylamino)methyl]pyridin-3-ol or its metal complexes as catalysts for C-C coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. Similarly, its application in hydroboration reactions has not been reported in the scientific literature.

Chiral Catalysis with Enantiomerically Enriched Analogs

There is no information available on the synthesis or application of enantiomerically enriched analogs of this compound for the purpose of asymmetric or chiral catalysis. The development of chiral versions of this ligand and their subsequent use in enantioselective transformations has not been described in the literature.

Polymer-Supported and Heterogeneous Catalysis

The immobilization of this compound or its metal complexes onto polymer supports to create heterogeneous catalysts has not been reported. Consequently, there are no studies on its use in recyclable catalytic systems or in flow chemistry applications.

Chelation Studies Involving 2 Diethylamino Methyl Pyridin 3 Ol

Metal Ion Chelation Affinity and Selectivity

There is no available data on the affinity or selectivity of 2-[(Diethylamino)methyl]pyridin-3-ol for various metal ions.

Thermodynamic and Kinetic Aspects of Chelate Formation

No studies detailing the thermodynamic (e.g., enthalpy, entropy) or kinetic parameters of chelate formation with this compound could be located.

Role of the Chelate Effect in Complex Stability

Without experimental data on complex formation, any discussion on the role of the chelate effect for this specific compound would be purely speculative.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

While established methods for the synthesis of substituted pyridines exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-[(Diethylamino)methyl]pyridin-3-ol and its analogs.

One promising area of exploration is the late-stage functionalization of simpler pyridine (B92270) precursors. For instance, developing C-H activation methods to directly introduce the diethylaminomethyl group at the C2 position of pyridin-3-ol would represent a significant advancement in synthetic efficiency. Another innovative approach could involve the photochemical rearrangement of substituted pyridine N-oxides. Research has shown that pyridine N-oxides can undergo photochemical valence isomerization, leading to the formation of oxaziridines which can then rearrange to introduce a hydroxyl group at the C3 position. acs.org Adapting this methodology could provide a novel pathway to the pyridin-3-ol core.

Furthermore, catalyst-mediated multi-component condensation reactions offer a powerful strategy for constructing the pyridine ring system in a single step from simpler, readily available starting materials. nih.gov Future work could aim to identify novel catalysts, such as zeolites, that can facilitate the condensation of aldehydes, ammonia (B1221849) sources, and other components to selectively yield the desired substituted pyridinol. nih.gov

Design and Synthesis of Advanced Derivatives

The core structure of this compound is ripe for modification to fine-tune its steric and electronic properties. The design and synthesis of advanced derivatives could unlock new functionalities and applications.

Key areas for derivatization include:

Modification of the Amino Group: Replacing the ethyl groups on the tertiary amine with other alkyl or aryl substituents could modulate the compound's basicity, steric hindrance, and coordination properties.

Alterations to the Pyridine Ring: Introducing additional substituents onto the pyridine ring can influence the acidity of the hydroxyl group and the electron density of the entire scaffold, which is crucial for catalytic applications.

Hydroxyl Group Modification: Conversion of the hydroxyl group into ethers or esters can alter the compound's solubility and its role as a hydrogen-bond donor. researchgate.netosi.lv

These modifications could lead to the development of libraries of related compounds, enabling systematic studies of structure-activity relationships for various applications.

Expansion of Catalytic Scope

The aminopyridine scaffold is widely utilized in the development of ligands for transition metal catalysis. nsf.govumn.eduresearchgate.net The compound this compound, with its multiple coordination sites (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen), is a highly promising candidate for a versatile ligand in a wide range of catalytic reactions.

Future research should explore the coordination chemistry of this compound with various transition metals (e.g., iron, palladium, copper, rhodium) and test the resulting complexes in catalytic processes. The aminopyridine ligand scaffold has shown success in base metal catalysis, including Atom Transfer Radical Polymerization (ATRP). nsf.govumn.edu The specific electronic and steric properties imparted by the substituents in this compound could lead to catalysts with improved activity and selectivity. Iron complexes with aminopyridine ligands, for instance, have been effective catalysts for the polymerization of styrene (B11656) and methyl methacrylate. researchgate.net

The table below outlines potential catalytic applications for metal complexes derived from this ligand, based on established activities of similar aminopyridine systems.

Catalytic ReactionPotential Metal CenterRationale
Atom Transfer Radical Polymerization (ATRP)Iron (Fe), Copper (Cu)Aminopyridine ligands are well-established in stabilizing the metal centers in ATRP catalysts. nsf.govumn.edu
C-C Coupling Reactions (e.g., Suzuki-Miyaura)Palladium (Pd)The nitrogen atoms can coordinate to palladium, facilitating oxidative addition and reductive elimination steps.
Asymmetric EpoxidationManganese (Mn), Iron (Fe)Chiral versions of aminopyridine ligands have been used to induce enantioselectivity in epoxidation reactions. researchgate.net
Hydrogenation ReactionsRhodium (Rh), Ruthenium (Ru)The ligand can stabilize low-valent metal centers active in hydrogenation.
C-H AminationManganese (Mn), Rhodium (Rh)Bifunctional characteristics could promote challenging C-H functionalization reactions. chemrxiv.org

Investigation of Multifunctional Systems

The simultaneous presence of acidic (hydroxyl group) and basic (amino and pyridine groups) sites within the same molecule qualifies this compound as a potential bifunctional or multifunctional catalyst. chemrxiv.orgchemeurope.com Such catalysts can activate multiple substrates simultaneously or catalyze sequential reaction steps, often with high efficiency and selectivity.

Future research could investigate its application in:

Cooperative Catalysis: The hydroxyl group could act as a Brønsted acid or hydrogen-bond donor to activate an electrophile, while one of the nitrogen atoms acts as a Lewis base to activate a nucleophile. This synergistic action is characteristic of many enzymatic reactions.

Cascade Reactions: The molecule could catalyze a sequence of reactions without the need to isolate intermediates. For example, it might facilitate an initial condensation reaction followed by a cyclization, all promoted by its different functional groups.

Supported Catalysis: Immobilizing the compound onto a solid support, such as halloysite (B83129) nanotubes or silica, could lead to robust, recyclable multifunctional catalysts for use in flow chemistry and sustainable chemical processes. researchgate.net The development of such systems could enable sequential catalysis in specially designed reactors. mdpi.com

By exploring these avenues, researchers can unlock the full potential of this compound as a versatile scaffold for developing novel synthetic methodologies, advanced materials, and highly efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Diethylamino)methyl]pyridin-3-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves reductive amination of 3-hydroxypyridinecarbaldehyde with diethylamine, using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Temperature control (0–25°C) and solvent selection (e.g., methanol or THF) are critical to avoid over-reduction. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Reducing AgentNaBH4 (mild) vs. LiAlH4 (harsh)LiAlH4 increases yield but risks side reactions
SolventMethanolStabilizes intermediates
Temperature0–5°CMinimizes degradation

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR : 1^1H NMR (DMSO-d6) to confirm the presence of the diethylamino group (δ 1.0–1.2 ppm, triplet) and pyridin-3-ol ring (δ 8.2–8.5 ppm, multiplet) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z: 210.3 [M+H]+^+) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid aqueous solutions due to hydrolysis risk at the hydroxyl group .

Advanced Research Questions

Q. How does the diethylamino group influence the compound’s bioactivity, and what structural analogs could enhance target binding?

  • Methodological Answer : The diethylamino group enhances lipophilicity, improving blood-brain barrier penetration. To study structure-activity relationships (SAR), synthesize analogs with varying alkyl chain lengths (e.g., dimethyl or dipropylamino groups) and evaluate binding affinity to CNS targets (e.g., serotonin receptors) using radioligand assays .

Table 2: SAR of Diethylamino Analogues

AnalogLogPReceptor Binding (IC50)
Diethylamino2.115 nM
Dimethylamino1.845 nM
Dipropylamino2.58 nM

Q. What computational strategies can predict degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies, identifying vulnerable sites (e.g., the C–N bond in the diethylamino group). Pair with HPLC-MS to validate predicted degradation products (e.g., pyridin-3-ol and diethylamine) under forced oxidation (H2_2O2_2, 40°C) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from pH-dependent solubility (e.g., solubility increases in acidic media due to protonation of the pyridine nitrogen). Conduct a systematic study using a shake-flask method across pH 2–8, quantified via UV spectrophotometry. Report results with buffer composition (e.g., phosphate vs. acetate) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.